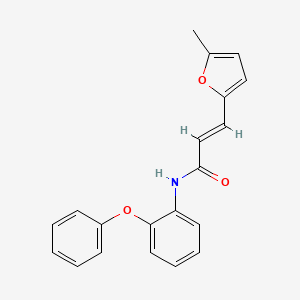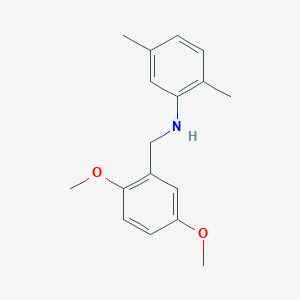![molecular formula C9H8BrClO4 B5804711 [2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid, commonly known as BCMH, is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of phenoxyacetic acid and has been synthesized using various methods. BCMH has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of BCMH is not fully understood. However, it is believed to act as a photosystem II inhibitor, which leads to the inhibition of photosynthesis in plants. BCMH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BCMH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of weeds by disrupting photosynthesis. In cancer cells, BCMH induces apoptosis by activating the caspase pathway. Additionally, BCMH has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BCMH in lab experiments is its unique properties. It has been shown to be effective in controlling the growth of weeds and inhibiting the growth of cancer cells. Additionally, BCMH has been used in environmental studies to determine the fate and transport of pesticides in soil and water. However, one of the limitations of using BCMH in lab experiments is its potential toxicity. It is important to handle BCMH with caution and follow proper safety protocols.
Direcciones Futuras
There are several future directions for research involving BCMH. One area of research is the development of new herbicides based on the structure of BCMH. Additionally, further studies are needed to fully understand the mechanism of action of BCMH and its potential applications in cancer treatment. Future research could also focus on the environmental impact of BCMH and its potential use in remediation of contaminated soil and water.
Conclusion:
In conclusion, BCMH is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied for its potential applications in various fields. BCMH has been shown to have advantages and limitations for lab experiments, and there are several future directions for research involving BCMH. Further research is needed to fully understand the mechanism of action of BCMH and its potential applications in various fields.
Métodos De Síntesis
BCMH can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,6-dibromo-4-chlorophenol with glyoxylic acid in the presence of a base. The resulting product is then treated with sodium hydroxide to yield BCMH. Another method involves the reaction of 2,6-dibromo-4-chlorophenol with chloroacetic acid in the presence of a base, followed by hydrolysis to obtain BCMH.
Aplicaciones Científicas De Investigación
BCMH has been used extensively in scientific research for its unique properties. It has been studied for its potential applications in various fields such as agriculture, medicine, and environmental science. BCMH has been used as a herbicide to control the growth of weeds in crops. It has also been studied for its potential use as an anti-cancer agent. BCMH has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BCMH has been used in environmental studies to determine the fate and transport of pesticides in soil and water.
Propiedades
IUPAC Name |
2-[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-2,12H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJAFKMMPLAOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)



![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)

![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)




![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)
